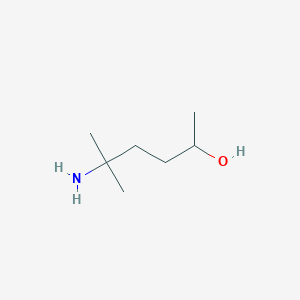![molecular formula C12H21ClO4 B14388884 Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate CAS No. 88593-87-7](/img/structure/B14388884.png)
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows: [ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ] In this case, the carboxylic acid is 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid, and the alcohol is ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like NaOH, KCN, or NH3 in appropriate solvents.
Major Products
Hydrolysis: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid and ethanol.
Reduction: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanol.
Substitution: Products depend on the nucleophile used, such as 5-[2-(2-hydroxyethyl)-1,3-dioxolan-2-YL]pentanoate with NaOH.
Aplicaciones Científicas De Investigación
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate depends on its specific application. In biological systems, the compound may interact with cellular components through its reactive chloroethyl group, which can form covalent bonds with nucleophiles in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can be compared to other esters and compounds with similar structures:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Uniqueness
The presence of the dioxolane ring and the chloroethyl group makes this compound unique
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological systems, making it a valuable compound for further study and development.
Propiedades
Número CAS |
88593-87-7 |
|---|---|
Fórmula molecular |
C12H21ClO4 |
Peso molecular |
264.74 g/mol |
Nombre IUPAC |
ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-yl]pentanoate |
InChI |
InChI=1S/C12H21ClO4/c1-2-15-11(14)5-3-4-6-12(7-8-13)16-9-10-17-12/h2-10H2,1H3 |
Clave InChI |
LMGXIODAVDVZDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC1(OCCO1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

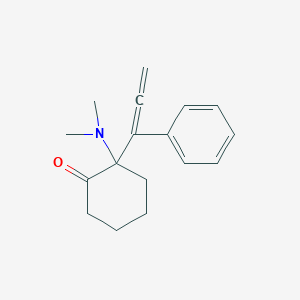
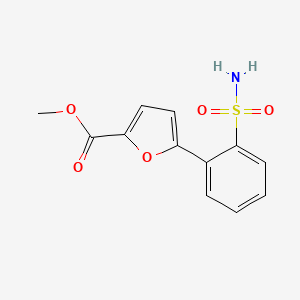
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
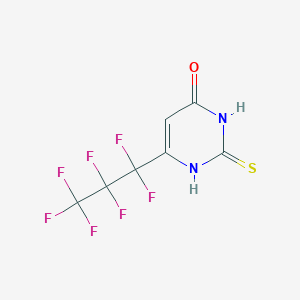
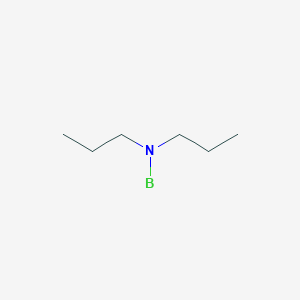

![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)

![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
